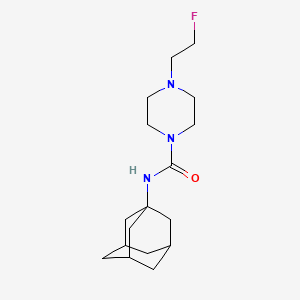
N-((3s,5s,7s)-adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The compound "N-((3s,5s,7s)-adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide" represents a class of chemicals that involve complex synthetic routes. Similar compounds have been synthesized through various methods, including cyclization processes and reactions involving piperazine under specific conditions, utilizing catalysts like Pd(PPh3)2Cl2 for the formation of the desired products (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure Analysis The structure of compounds within this category is characterized by intricate molecular frameworks, often confirmed by techniques such as LC-MS, NMR (1H, 13C), IR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecular makeup, including the arrangement of atoms and functional groups essential for the compound's chemical properties and activities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties Compounds akin to "N-((3s,5s,7s)-adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide" participate in a variety of chemical reactions, displaying significant antimicrobial activities. Their reactivity can be attributed to their structural features, allowing for interactions with bacterial and fungal targets. Such compounds have been synthesized and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their broad-spectrum antimicrobial potential (Babu, Srinivasulu, & Kotakadi, 2015).
Physical Properties Analysis The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. For instance, crystallography studies have provided insights into the three-dimensional arrangement of molecules, highlighting the importance of weak intermolecular interactions in the formation of solid-state structures. These properties are essential for designing compounds with desired solubility and stability profiles for various applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Aplicaciones Científicas De Investigación
Reactivity Properties and Adsorption Behavior
A study conducted by Al-Ghulikah et al. (2021) investigated the reactivity properties and adsorption behavior of a similar triazole derivative through DFT and MD simulation studies. This research provided insights into the stability and interaction mechanisms of such compounds, potentially relevant for pharmaceutical applications due to the stability indicators important for practical uses (Al-Ghulikah et al., 2021).
Antimicrobial and Hypoglycemic Activities
Another area of research is the synthesis and evaluation of adamantane derivatives for their antimicrobial and hypoglycemic activities. A study by Al-Abdullah et al. (2015) synthesized novel N-(1-adamantyl)carbothioamide derivatives and evaluated their in vitro antimicrobial activity against various pathogenic strains. Additionally, the oral hypoglycemic activity of these compounds was assessed in diabetic rats, showing significant potential for medical applications (Al-Abdullah et al., 2015).
Serotonin Receptor Activities
The synthesis and SAR (Structure-Activity Relationship) of adamantyl aryl- and heteroarylpiperazines, investigating their dual serotonin 5-HT(1A) and 5-HT(2) activity, suggest potential for anxiolytic and antidepressant agents. Compounds were identified with significant affinity and activity, indicating the relevance of adamantane derivatives in developing new therapeutic agents for mental health disorders (Abou-Gharbia et al., 1999).
Anti-Influenza Virus Activity
Lindh and Forbes (1966) examined the protective effect of a related piperazinecarboxylate compound in mice infected with influenza virus. This study highlighted the potential antiviral applications of adamantane derivatives, particularly in developing treatments against various strains of the influenza virus (Lindh & Forbes, 1966).
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-(2-fluoroethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28FN3O/c18-1-2-20-3-5-21(6-4-20)16(22)19-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSECADIVKKDJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)
![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)
![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)
![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)
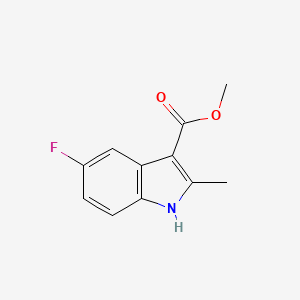
![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)
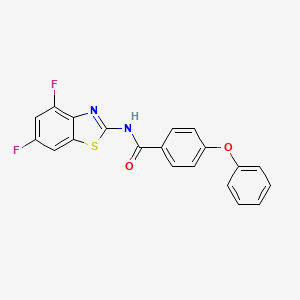
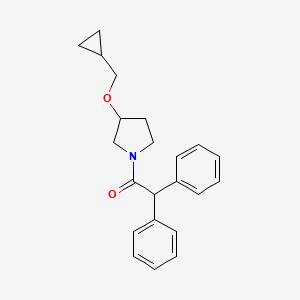
![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)
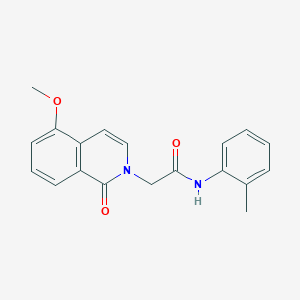
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)
![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)